3,5-Dichloro-4-isopropoxybenzylamine hydrochloride

Description

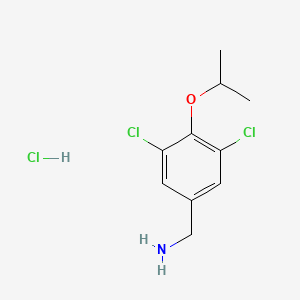

3,5-Dichloro-4-isopropoxybenzylamine hydrochloride is a benzylamine derivative characterized by a benzene ring substituted with chlorine atoms at positions 3 and 5, an isopropoxy group (-OCH(CH₃)₂) at position 4, and a benzylamine (-CH₂NH₂) moiety. The hydrochloride salt enhances its solubility and stability.

Molecular Formula: C₁₀H₁₄Cl₃NO Molecular Weight: 270.5 g/mol Key Features:

- Dichloro substitution (electron-withdrawing, enhances stability).

- Bulky isopropoxy group (increases lipophilicity).

- Hydrochloride salt (improves aqueous solubility).

Properties

CAS No. |

1052415-02-7 |

|---|---|

Molecular Formula |

C10H14Cl3NO |

Molecular Weight |

270.6 g/mol |

IUPAC Name |

(3,5-dichloro-4-propan-2-yloxyphenyl)methanamine;hydrochloride |

InChI |

InChI=1S/C10H13Cl2NO.ClH/c1-6(2)14-10-8(11)3-7(5-13)4-9(10)12;/h3-4,6H,5,13H2,1-2H3;1H |

InChI Key |

DRIQEAGXQYKZOM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC1=C(C=C(C=C1Cl)CN)Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dichloro-4-isopropoxybenzylamine hydrochloride typically involves the reaction of 3,5-dichloro-4-isopropoxybenzylamine with hydrochloric acid. The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as laboratory methods, with scaled-up reaction vessels and more stringent control over reaction conditions to ensure purity and yield .

Chemical Reactions Analysis

Types of Reactions

3,5-Dichloro-4-isopropoxybenzylamine hydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce amines or alcohols .

Scientific Research Applications

3,5-Dichloro-4-isopropoxybenzylamine hydrochloride has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

Biology: It may be used in studies involving enzyme inhibition or receptor binding.

Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,5-Dichloro-4-isopropoxybenzylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Analysis

The table below compares 3,5-dichloro-4-isopropoxybenzylamine hydrochloride with structurally related compounds:

Key Observations:

Substituent Effects: The 3,5-dichloro substitution in the target compound and procymidone enhances stability via electron withdrawal but differs in application (pharmaceutical vs. pesticide).

Salt Form: Hydrochloride salts (target, benzydamine, chlorphenoxamine) improve solubility compared to non-ionic analogs, facilitating formulation in oral or injectable drugs .

Analytical Methods

- RP-HPLC : Widely used for benzylamine derivatives (e.g., benzydamine, dosulepin) to assess purity and stability . Applicable to the target compound for quantification.

- Spectrophotometry : UV-Vis methods (e.g., for memantine HCl) could be adapted for the target, given aromatic absorption bands from the benzene and chloro groups .

Pharmacological Potential

- Antimicrobial Activity: Dichlorophenyl groups in pesticides () imply possible antifungal or antibacterial mechanisms.

Biological Activity

3,5-Dichloro-4-isopropoxybenzylamine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse scientific literature.

- Molecular Formula : C11H14Cl2N

- Molecular Weight : 245.15 g/mol

- IUPAC Name : 3,5-Dichloro-4-(propan-2-yloxy)benzylamine hydrochloride

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The compound may exert its effects through:

- Receptor Modulation : It has been shown to interact with neurotransmitter receptors, potentially influencing neurotransmission and signaling pathways.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections.

- Anti-inflammatory Properties : The compound has shown promise in reducing inflammation markers in vitro, indicating its potential for managing inflammatory diseases.

- Neuroprotective Effects : Preliminary research suggests that it may protect neuronal cells from oxidative stress and apoptosis.

Data Table: Summary of Biological Activities

Case Studies

Several studies have investigated the biological activity of this compound:

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial properties of various benzylamines, this compound was found to inhibit the growth of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both bacteria, showcasing its potential as an antibacterial agent .

Case Study 2: Anti-inflammatory Mechanisms

A study focused on the anti-inflammatory effects of the compound revealed that it significantly decreased the production of pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages. The results indicated a reduction in TNF-alpha and IL-6 levels by approximately 50% at a concentration of 100 µM .

Case Study 3: Neuroprotective Properties

Research involving neuronal cell cultures demonstrated that treatment with this compound resulted in a significant decrease in cell death induced by oxidative stress. The compound exhibited neuroprotective effects at concentrations as low as 10 µM .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.